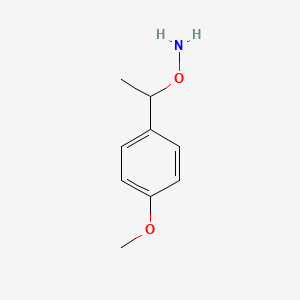
O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine: is an organic compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol It is characterized by the presence of a hydroxylamine group attached to a methoxyphenyl ethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
O-Alkylation of Hydroxylamines: One common method involves the O-alkylation of hydroxylamines.
Aryl Substitution: Hydroxylamines can be arylated using diaryliodonium salts to produce O-arylhydroxylamines. This method is efficient and provides high yields.
Industrial Production Methods: Industrial production methods for O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine can undergo oxidation reactions to form oximes.
Reduction: It can be reduced to form corresponding amines.
Substitution: The compound can participate in substitution reactions, particularly O-alkylation and O-arylation.
Common Reagents and Conditions:
Oxidation: Zinc oxide, m-CPBA (meta-Chloroperoxybenzoic acid).
Reduction: Hydride reducing agents.
Substitution: Diaryliodonium salts, methanesulfonates.
Major Products:
Oximes: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
O-arylhydroxylamines: Formed through aryl substitution reactions.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine is used as a building block in the synthesis of various organic compounds.
Biology and Medicine:
Potential Therapeutic Agents:
Industry:
Chemical Manufacturing: It can be used in the production of fine chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine involves its reactivity as a nucleophile. The hydroxylamine group can participate in nucleophilic addition reactions with carbonyl compounds to form oximes . This reactivity is facilitated by the electron-donating methoxy group on the phenyl ring, which stabilizes the intermediate formed during the reaction .
Comparaison Avec Des Composés Similaires
- O-(1-Phenylethyl)hydroxylamine
- O-(1-(4-Methylphenyl)ethyl)hydroxylamine
- O-(1-(4-Chlorophenyl)ethyl)hydroxylamine
Comparison:
- O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine is unique due to the presence of the methoxy group, which enhances its nucleophilicity and stability compared to its analogs .
- The methoxy group also influences the compound’s reactivity and potential applications in organic synthesis and medicinal chemistry .
Activité Biologique
O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine, with the chemical formula C9H13NO2, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The compound features a hydroxylamine functional group attached to a 4-methoxyphenyl ethyl moiety. This structural configuration is significant as it influences the compound's reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C9H13NO2 |
| Molecular Weight | 169.21 g/mol |
| Solubility | Soluble in organic solvents |
| Functional Groups | Hydroxylamine, Ether |
This compound exhibits various biological activities that can be attributed to its ability to interact with different molecular targets:
- Antioxidant Activity : Hydroxylamines are known to scavenge free radicals, which can contribute to their protective effects against oxidative stress. Studies have shown that related compounds exhibit varying degrees of antioxidant activity, suggesting a potential for this compound in mitigating oxidative damage .
- Anticancer Properties : Research indicates that hydroxylamines can interfere with cellular processes such as tubulin polymerization and reactive oxygen species (ROS) generation, leading to cytotoxic effects in cancer cells. For instance, related hydroxylamine compounds have demonstrated IC50 values in the nanomolar range against various cancer cell lines .
- Antimicrobial Activity : The compound may possess antimicrobial properties, as hydroxylamines have been implicated in inhibiting bacterial growth through mechanisms that disrupt cell wall synthesis and biofilm formation .
Anticancer Activity
A study evaluating the anticancer potential of hydroxylamine derivatives found that this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was linked to ROS overproduction, which induced endoplasmic reticulum stress and apoptosis in cancer cells. Specific IC50 values were noted for various cell lines, highlighting its selective toxicity:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 20.1 |
| Huh7 | 14 |
| A549 | 22 |
Antioxidant Activity
In antioxidant assays using the DPPH method, this compound showed promising results compared to standard antioxidants like L-ascorbic acid. The IC50 values ranged from 0.8 to 2.49 mg/mL, indicating moderate antioxidant capacity .
Antimicrobial Studies
The compound's antimicrobial efficacy was assessed against resistant strains of bacteria such as MRSA. Preliminary results indicated effective inhibition at MIC values comparable to established antibiotics, suggesting its potential role as an alternative therapeutic agent:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| MRSA | 30 ± 0.4 |
| E. coli | 25 ± 0.5 |
Propriétés
Formule moléculaire |
C9H13NO2 |
|---|---|
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
O-[1-(4-methoxyphenyl)ethyl]hydroxylamine |
InChI |
InChI=1S/C9H13NO2/c1-7(12-10)8-3-5-9(11-2)6-4-8/h3-7H,10H2,1-2H3 |
Clé InChI |
VXQNMQZALRGTNG-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)OC)ON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















